molecular formula C20H20N2O5 B2429727 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide CAS No. 896304-37-3

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide

Cat. No.: B2429727
CAS No.: 896304-37-3
M. Wt: 368.389
InChI Key: UWDZKFGXEBLCOR-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is a complex organic compound characterized by the presence of a dihydrobenzo dioxin ring, a pyrrolidinone ring, and a methoxybenzamide group

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-25-16-5-3-2-4-15(16)20(24)21-13-10-19(23)22(12-13)14-6-7-17-18(11-14)27-9-8-26-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDZKFGXEBLCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This route is advantageous due to its relatively high yield and purity, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes careful control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzamide
  • N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-benzamide
  • N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methoxybenzamide

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₃H₁₃N₁O₅
Molecular Weight 263.25 g/mol
IUPAC Name This compound
PubChem CID 2741832

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferative Effects :
    • A study demonstrated that derivatives of benzodioxin compounds showed selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 µM to 5.3 µM. These results suggest that modifications in the molecular structure can enhance anticancer activity .
  • Mechanism of Action :
    • The mechanism involves modulation of apoptosis regulatory pathways, which are crucial for controlling cancer cell proliferation .

Antioxidant Activity

This compound has shown promising antioxidant properties.

Research Findings

Research indicates that compounds with methoxy and hydroxy substitutions exhibit enhanced antioxidant activity by stabilizing free radicals. This action is vital in preventing oxidative stress-related cellular damage .

Other Pharmacological Effects

In addition to anticancer and antioxidant activities, the compound may possess other pharmacological properties:

Antibacterial Activity

Some derivatives have demonstrated antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant potency .

Q & A

Q. What are the critical steps in synthesizing N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide, and how can yield be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and cyclization. Key steps include:
  • Reaction Conditions : Use DMF as a solvent under inert atmosphere (N₂/Ar) at 60–80°C for optimal amide bond formation .
  • Catalysts : Employ coupling agents like EDCI/HOBt for efficient activation of carboxylic acid intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final compound ≥95% purity .
  • Yield Optimization : Monitor reactions via TLC/HPLC to terminate at 80–90% conversion, minimizing side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the benzodioxin and pyrrolidinone rings. Key signals: methoxy protons at δ 3.8–4.0 ppm and carbonyl (C=O) at δ 170–175 ppm .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₀N₂O₅: 381.1445) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and benzodioxin ether linkages (~1250 cm⁻¹) .

Q. What solubility properties are critical for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–15 mg/mL). For cell-based assays:
  • Prepare stock solutions in DMSO (sterile-filtered, 0.1% v/v final concentration to avoid cytotoxicity) .
  • Use sonication (30 min, 40 kHz) to enhance dispersion in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict target binding interactions of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases, GPCRs). Focus on the benzamide moiety’s hydrogen bonding with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Cross-reference with experimental SAR data from analogs (e.g., nitrobenzamide derivatives ).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays ).
  • Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values from literature. Address outliers via sensitivity testing (e.g., pH/temperature effects on compound stability) .
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Q. How to design a SAR study for structural analogs of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in:
PositionModificationBiological Impact
BenzodioxinReplace with benzothiazoleAlters lipophilicity (logP ↑ 0.5)
MethoxySubstitute with nitro or ClEnhances H-bond donor capacity
  • High-Throughput Screening : Use 96-well plates to test 100+ analogs against a panel of 10 targets (e.g., cancer cell lines, enzymatic targets) .
  • Data Analysis : Apply PCA to identify structural clusters correlated with activity .

Methodological Best Practices

Q. What safety protocols are critical during synthesis?

  • Answer :
  • Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, CH₂Cl₂) .
  • PPE : Wear nitrile gloves and goggles when handling corrosive reagents (e.g., TFA in deprotection steps) .
  • Waste Disposal : Neutralize acidic/by-product streams before disposal (pH 6–8) .

Q. How to troubleshoot low yields in the final coupling step?

  • Answer :
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) .
  • Temperature Control : Increase to 80°C if intermediates are sterically hindered .
  • Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or pre-dried solvents .

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